4-Bromo-2-fluoro-5-methoxypyridine
Overview
Description
“4-Bromo-2-fluoro-5-methoxypyridine” is a chemical compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . This compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-fluoro-5-methoxypyridine” is 1S/C6H5BrFNO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
. This code provides a standard way to encode the compound’s molecular structure and formula.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Bromo-2-fluoro-5-methoxypyridine” are not available, similar compounds like “2-Bromo-5-fluoropyridine” can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . They can also be employed in palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Physical And Chemical Properties Analysis
“4-Bromo-2-fluoro-5-methoxypyridine” is a solid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Complex Molecules
4-Bromo-2-fluoro-5-methoxypyridine serves as a pivotal building block in the synthesis of complex organic molecules. For instance, it has been used in the efficient synthesis of carboxylic acid moieties, which are integral to the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. Such compounds are essential in the creation of new medications targeting neurological disorders (Hirokawa, Horikawa, & Kato, 2000). Additionally, the directive influence of the N-oxide group in nitration reactions involving pyridine derivatives has been explored, demonstrating the compound's versatility in creating nitro-substituted pyridines (Hertog, Ammers, & Schukking, 2010).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, derivatives of 4-Bromo-2-fluoro-5-methoxypyridine have been synthesized and evaluated for biological activity. Notably, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes were synthesized, showcasing significant activity against Cisplatin-resistant ovarian cancer cell lines. This highlights the compound's potential as a precursor in developing new anticancer agents (Gallati et al., 2020).
Advancements in Synthetic Techniques
Research has also focused on developing advanced synthetic techniques using 4-Bromo-2-fluoro-5-methoxypyridine. For example, efficient synthesis methods have been developed for 5-functionalized 2-methoxypyridines, showcasing the compound's utility in creating bicyclic δ-lactams and further demonstrating its value in synthetic organic chemistry (Sośnicki, 2009).
Halogen-rich Intermediate for Synthesis
Additionally, the compound has been utilized as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry for their potential therapeutic applications (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety And Hazards
This compound is classified under the GHS07 hazard pictogram . The associated hazard statements are H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
properties
IUPAC Name |
4-bromo-2-fluoro-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQXSGQTEIZDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855914 | |
Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methoxypyridine | |
CAS RN |
1227564-33-1 | |
Record name | 4-Bromo-2-fluoro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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